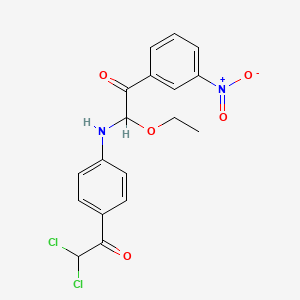
4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3-methyl-4-hydroxy-2-butenolide, followed by a series of reactions including acetylation, alkylation, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and efficiency. This often involves the use of catalysts and optimized reaction conditions to ensure the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyrrolidinone, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2
Properties
CAS No. |
33370-89-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-acetyl-3-ethyl-1,5-dimethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C10H15NO2/c1-5-8-9(7(3)12)6(2)11(4)10(8)13/h8H,5H2,1-4H3 |
InChI Key |
IPZOGTFUSCHKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(N(C1=O)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


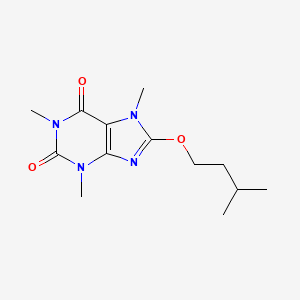
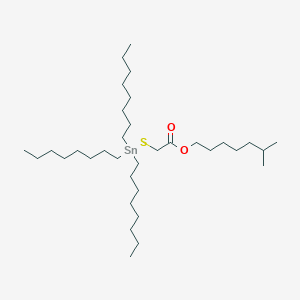
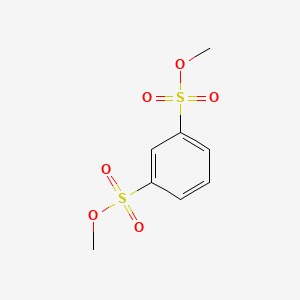
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)


phosphanium bromide](/img/structure/B14692895.png)
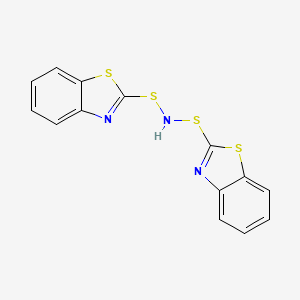
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)



